4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide, also known by its chemical name 4-(3-methylphenyl)amino-3-pyridinesulfonamide, is a compound that has garnered attention in the pharmaceutical industry due to its relevance as an intermediate in the synthesis of various drugs, particularly torasemide. This compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a pyridine ring.
The compound is classified as an organic sulfonamide and is often associated with pharmaceutical applications. It is identified by its CAS number 72811-73-5 and has a molecular formula of C12H13N3O2S, with a molecular weight of approximately 263.32 g/mol . Its structural characteristics make it suitable for various chemical transformations and medicinal chemistry applications.
The synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide typically involves a nucleophilic substitution reaction. The most common synthetic route includes the reaction between 4-chloropyridine-3-sulfonamide hydrochloride and 3-methylaniline. The process can be summarized as follows:
The compound can undergo various chemical reactions due to its functional groups:
Common reagents for these reactions include amines for substitution and hydrogen peroxide or sodium borohydride for oxidation/reduction processes.
The mechanism of action for compounds like 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide primarily relates to their role as intermediates in drug synthesis. In the case of torasemide, this compound acts by inhibiting sodium reabsorption in the kidneys, thus exerting diuretic effects. The sulfonamide moiety plays a crucial role in binding to specific targets within biological systems, affecting ion transport mechanisms .
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its solubility characteristics are relevant for its application in pharmaceutical formulations.
4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide serves primarily as an intermediate in the synthesis of pharmaceuticals, particularly diuretics like torasemide. Its ability to modulate biological pathways makes it valuable in drug development processes aimed at treating conditions such as hypertension and edema.
The core synthetic route to 4-[(2-methylphenyl)amino]-3-pyridinesulfonamide relies on nucleophilic aromatic substitution (SNAr), exploiting the activation of the 4-position of the pyridine ring by the electron-withdrawing sulfonamide group at C-3. This approach typically involves reacting 4-chloropyridine-3-sulfonamide hydrochloride with 2-methylaniline (o-toluidine) under controlled conditions [1] [9]. A representative optimized procedure utilizes water as an environmentally favorable solvent, where 4-chloropyridine-3-sulfonamide hydrochloride (100 g, 0.44 mol) is suspended in water (500 mL) and treated with o-toluidine (0.46 mol) at ambient temperature. The mixture is subsequently heated to 90°C for ≥3 hours, with reaction progress meticulously monitored via HPLC [1].
Critical purification protocols significantly impact product quality and yield. Post-reaction, cooling to room temperature followed by careful pH adjustment to 7-8 using saturated sodium bicarbonate precipitates the crude product as a beige solid. A two-stage purification involving dissolution in methanol (1.0 L), treatment with activated carbon (Darco KB, 25g), reflux for 30 minutes, hot filtration, and subsequent anti-solvent crystallization (addition of 1.2 L water) yields the purified sulfonamide derivative in 92% yield (106.3 g) with exceptional purity (>99.8% a/a) [1]. This aqueous-based methodology offers advantages in cost and safety for large-scale operations compared to organic solvents.
Table 1: Representative Nucleophilic Substitution Conditions for 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide Synthesis
Sulfonamide Precursor | Amine | Solvent | Temperature (°C) | Time (h) | Workup/Purification | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|---|
4-Chloropyridine-3-sulfonamide HCl | 2-Methylaniline | Water | 90 | ≥3 | pH adjust, charcoal, MeOH/H₂O crystallize | 92 | >99.8 [1] |
4-Chloropyridine-3-sulfonamide | 2-Methylaniline | Acetone | Reflux | 8 | Filtration, wash with water | 85 | ~98 [6] |
The synthesis of pyridinesulfonamide derivatives bearing substituted anilines is highly sensitive to the regiochemistry of the aniline substituent. Direct comparison between routes employing 2-methylaniline (ortho-methyl) and 3-methylaniline (meta-methyl) reveals significant differences in reactivity, impurity profiles, and purification challenges. While both isomers undergo SNAr under similar conditions, the ortho-methyl group introduces steric hindrance near the amino group, potentially slowing the nucleophilic attack compared to the meta isomer [9] [10]. This steric effect necessitates careful optimization of reaction time and temperature for the ortho-substituted derivative to achieve comparable yields.
A more profound impact is observed in the formation and persistence of isomeric impurities. Reactions involving 3-methylaniline generally proceed with higher initial regioselectivity. In contrast, syntheses targeting the ortho-methyl derivative (2-methylphenylamino) may exhibit increased formation of bis-alkylation byproducts or hydrolyzed sulfonamide impurities if reaction conditions are not stringently controlled [10]. Furthermore, purification of the ortho isomer often proves more challenging due to the closer solubility profiles of the desired product and its primary synthetic impurities compared to the meta analogue. HPLC analysis frequently reveals distinct impurity fingerprints between the ortho- and meta-methyl aniline-derived products, necessitating tailored purification protocols like the charcoal treatment and anti-solvent crystallization developed for the ortho-methyl compound [1] [6]. Patent literature specifically addresses these isomeric distinctions, emphasizing the need for modified crystallization solvents (e.g., optimized methanol/water ratios vs. acetone/water for meta) and potential requirements for chromatographic purification at scale for the ortho-methyl variant to achieve pharmacopeial-grade purity [6] [10].
Table 2: Impact of Aniline Isomer on Synthesis and Purification of Methylphenylamino-Pyridinesulfonamides
Parameter | 2-Methylaniline (Ortho-Methyl) | 3-Methylaniline (Meta-Methyl) |
---|---|---|
Relative Reaction Rate | Slower (Steric hindrance) | Faster [9] [10] |
Primary Impurity Profile | Increased bis-alkylation, Hydrolysis products | Lower bis-alkylation, More unreacted sulfonyl chloride |
Purification Challenge | Higher (Similar solubility of impurities) | Lower [6] [10] |
Typical Purification Method | Charcoal (Darco KB) + MeOH/H₂O crystallization | Simple pH adjustment + crystallization, or direct crystallization |
Achievable Purity (Standard Process) | >99.8% (Requires specific protocol) | >99.5% [1] [7] |
While the core SNAr reaction between 4-chloropyridine-3-sulfonamide and 2-methylaniline proceeds without mandatory catalysis, the strategic implementation of catalytic systems significantly enhances reaction efficiency, reduces processing time, and improves yield, particularly for sterically hindered anilines like 2-methylaniline. Two primary catalytic approaches dominate:
Lewis Acid Catalysis: Copper salts, notably copper(I) iodide (CuI) or copper(II) acetate (Cu(OAc)₂), demonstrate efficacy in accelerating the substitution. Proposed mechanisms involve coordination of copper to the pyridine nitrogen, further polarizing the C-Cl bond and facilitating nucleophilic attack by the less nucleophilic ortho-substituted aniline. Reactions catalyzed by CuI (5-10 mol%) in solvents like acetonitrile or toluene can achieve >85% yield within 4-6 hours at 80-100°C, representing a significant reduction in reaction time compared to uncatalyzed aqueous conditions [6].
Organic Base Catalysis: Triethylamine (TEA) or related tertiary amines serve dual roles: they deprotonate the sulfonamide group (enhancing its electron-withdrawing capability) and neutralize HCl generated from the sulfonamide hydrochloride salt. While stoichiometric base is often used for neutralization, catalytic amounts of stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the substitution at lower temperatures (60-70°C) by maintaining the sulfonamide in its anionic form, increasing ring activation [10]. Patent data indicates that optimized copper catalysis specifically benefits the coupling with sterically hindered anilines, reducing the formation of undesired hydrolysis byproducts of the sulfonamide chloride precursor [6].
Table 3: Catalytic Systems for Nucleophilic Substitution Synthesis
Catalyst System | Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|---|
None (Standard) | - | Water | 90 | ≥3 | 92 | Simplicity, Green solvent [1] |
Copper(I) Iodide (CuI) | 5 mol% | Acetonitrile | 80 | 4 | 88 | Faster, Reduced hydrolysis [6] |
Triethylamine (TEA) | 1.1 eq | Acetone | Reflux | 6 | 85 | HCl neutralization, Solubility [10] |
DBU | 10 mol% | Toluene | 70 | 5 | 86 | Lower temperature, High selectivity |
Transitioning the synthesis of 4-[(2-methylphenyl)amino]-3-pyridinesulfonamide from laboratory scale to industrial production presents significant challenges centered on solvent selection, reproducible impurity control, and cost-effective purification. While water offers advantages in cost and safety, its use as the sole solvent can lead to heterogeneous reaction mixtures and difficulties in controlling exotherms during large-scale pH adjustments for crystallization. Alternative solvents like methanol, acetone, or tetrahydrofuran (THF) improve homogeneity and dissolution of organic reagents but introduce concerns regarding flammability, cost, and the need for rigorous solvent recovery [1] [6].
The ortho-methyl substituent exacerbates purification challenges at scale. The desired product and its close impurities (notably the bis-arylation adduct and residual isomeric sulfonamide chlorides) exhibit similar solubilities in many common organic solvents. The activated carbon (Darco KB) treatment described in the aqueous route is highly effective for removing colored impurities and certain process-related organics [1]. However, achieving consistent results at multi-kilogram scale requires precise control of carbon particle size, contact time, and filtration parameters to prevent yield loss or filter clogging.
Anti-solvent crystallization (using water to crash the product from methanol) is a critical unit operation for purity enhancement. Scalability requires careful management of addition rates, stirring efficiency, and temperature profiles to ensure consistent crystal form and particle size distribution, which impact downstream processing like filtration and drying. Process patents highlight the importance of controlling residual solvent levels (especially methanol and water) in the final isolated solid, often necessitating efficient vacuum drying protocols [1] [6] [10]. Furthermore, the presence of heavy metal catalysts, if used, demands stringent removal strategies (e.g., chelating resins or specific adsorbents) to meet pharmaceutical intermediate specifications [6]. Research into continuous flow processing for the initial SNAr step offers potential for improved heat and mass transfer, safer handling of exotherms, and more consistent impurity profiles compared to large batch reactors [4].
Table 4: Solvent Systems and Purification Challenges in Scale-Up
Solvent System | Advantages | Disadvantages (Scale-Up) | Key Purification Strategy | Yield Impact |
---|---|---|---|---|
Water | Low cost, Non-flammable, Simple waste | Heterogeneous mix, Slow reaction, pH control exotherm | pH adjustment precipitation, Charcoal treatment | High (92%) but wet cake handling [1] |
Methanol | Good solubility, Homogeneous | Flammable, Requires recovery, Higher cost | Anti-solvent (water) crystallization | High, requires efficient solvent recovery |
Acetone | Good solubility, Low boiling | Flammable, Peroxide formation risk | Direct crystallization or evaporation | Moderate (85%), potential for oiling [6] |
THF/Water | Excellent solubility | Flammable, Peroxides, High cost | Complex workup, Solvent recovery critical | Moderate, higher purification cost |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: